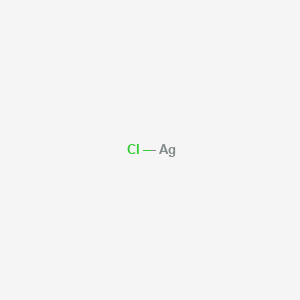

Silver chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silver chloride is an inorganic chemical compound with the chemical formula AgCl. This white crystalline solid is well known for its low solubility in water and its sensitivity to light. Upon illumination or heating, this compound converts to silver and chlorine, which is signaled by grey to black or purplish coloration in some samples. This compound occurs naturally as the mineral chlorargyrite .

Mechanism of Action

Target of Action

Silver chloride (AgCl) is a white crystalline solid that is well known for its low solubility in water . The primary targets of this compound are bacterial cells . Silver ions, released from this compound, precipitate with chloride in tissue forming this compound . This interaction disrupts the normal function of the bacterial cells .

Mode of Action

Upon illumination or heating, this compound converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . The silver ions released from this process have antimicrobial properties . They precipitate bacterial proteins by combining with chloride in tissue, forming this compound . This coagulates cellular protein to form an eschar .

Biochemical Pathways

This compound affects the biochemical pathways of bacterial cells. The silver ions released from this compound disrupt cellular signaling functions, acting as powerful cell death inducers . This disruption can lead to the death of the bacterial cells .

Pharmacokinetics

It is known that silver ions, once released from this compound, can bind to albumins, macroglobulins, or tissue debris .

Result of Action

The result of this compound’s action is the death of bacterial cells. The silver ions released from this compound disrupt cellular signaling functions, leading to cell death . This makes this compound an effective antimicrobial agent .

Action Environment

The action of this compound is influenced by environmental factors such as light and heat . Upon illumination or heating, this compound converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . This conversion releases the silver ions that have antimicrobial properties . Therefore, the efficacy of this compound as an antimicrobial agent can be influenced by the presence of light and heat .

Biochemical Analysis

Biochemical Properties

Silver chloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme laccase, which is responsible for the synthesis of silver nanoparticles. The interaction between this compound and laccase leads to the formation of silver nanoparticles, which have unique chemical and biological properties . Additionally, this compound interacts with proteins and other biomolecules, leading to changes in their structure and function.

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound nanoparticles have been found to exhibit antibacterial properties, which can inhibit the growth of bacterial cells . This is achieved through the disruption of cell membranes and the generation of reactive oxygen species, leading to cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, the binding of this compound to laccase results in the inactivation of the enzyme, which subsequently leads to the formation of silver nanoparticles . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound nanoparticles can remain stable for extended periods, maintaining their antibacterial properties . Over time, the degradation of this compound can lead to a decrease in its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antibacterial activity. At high doses, this compound can become toxic and cause adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress and damage to cellular components . Therefore, it is important to determine the optimal dosage to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways involves the reduction of silver ions to form silver nanoparticles. This process is facilitated by enzymes such as laccase, which act as reducing agents . The formation of silver nanoparticles can affect metabolic flux and alter metabolite levels, leading to changes in cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity . The distribution of this compound within tissues can also influence its overall effectiveness and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound nanoparticles can localize to the cell membrane, where they exert their antibacterial effects . The localization of this compound within cells can also affect its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver chloride is easily synthesized by a metathesis reaction. This involves combining an aqueous solution of silver nitrate with a soluble chloride salt, such as sodium chloride or cobalt (II) chloride. The this compound that forms will precipitate immediately .

Industrial Production Methods:

Metathesis Reaction: This is the most common method, where silver nitrate reacts with sodium chloride to produce this compound and sodium nitrate.

Reaction with Aqua Regia: Silver metal reacts with aqua regia, but the insolubility of this compound decelerates the reaction.

Miller Process: Silver metal is reacted with chlorine gas at elevated temperatures to produce this compound as a by-product.

Types of Reactions:

- this compound undergoes decomposition in the presence of sunlight to form silver and chlorine. The reaction is as follows:

Decomposition: 2AgCl→2Ag+Cl2

this compound reacts with bases like ammonia to form a complex compound called silver diammonium ion and chloride ion:Reaction with Bases: AgCl+2NH3→[Ag(NH3)2]++Cl−

Common Reagents and Conditions:

Sunlight or Heating: For decomposition reactions.

Ammonia: For forming complex compounds with this compound.

Major Products Formed:

Silver and Chlorine: From decomposition.

Silver Diammonium Ion and Chloride Ion: From reaction with ammonia

Scientific Research Applications

Silver chloride has a wide range of applications in various fields:

Chemistry: Used in electrochemistry as a common reference electrode due to its stable electrochemical properties.

Biology and Medicine: this compound is used in wound dressings and medical equipment for its antimicrobial properties. It is also used in the treatment of mercury poisoning.

Industry: Utilized in photographic films and papers due to its photosensitivity.

Comparison with Similar Compounds

Silver Bromide (AgBr): Similar in structure and photosensitivity but used more extensively in photographic applications.

Silver Iodide (AgI): Used in cloud seeding and also exhibits photosensitivity.

Silver Fluoride (AgF): Unlike silver chloride, it is more soluble in water and used in different industrial applications.

Uniqueness of this compound:

Low Solubility: Unlike most chloride salts, this compound has very low solubility in water, making it unique.

Photosensitivity: Its ability to darken upon exposure to light is a distinctive property that is exploited in photography

This compound’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No. |

7783-90-6 |

|---|---|

Molecular Formula |

AgCl |

Molecular Weight |

143.32 g/mol |

IUPAC Name |

silver;chloride |

InChI |

InChI=1S/Ag.ClH/h;1H/q+1;/p-1 |

InChI Key |

HKZLPVFGJNLROG-UHFFFAOYSA-M |

SMILES |

Cl[Ag] |

Canonical SMILES |

[Cl-].[Ag+] |

Key on ui other cas no. |

7783-90-6 |

physical_description |

Liquid; WetSolid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Synonyms |

silver chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)

![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)

![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)